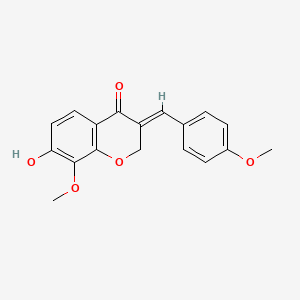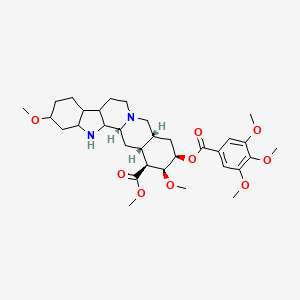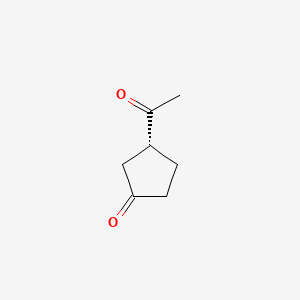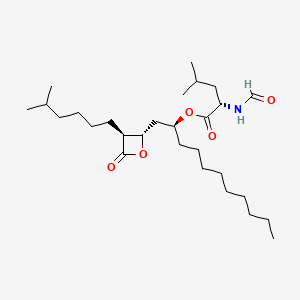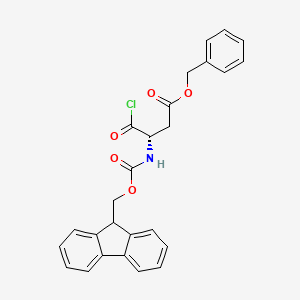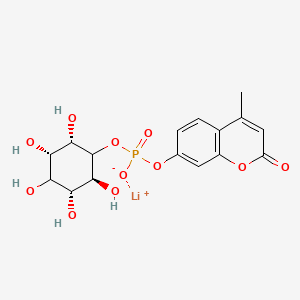
4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt, also known as this compound, is a useful research compound. Its molecular formula is C16H18LiO11P and its molecular weight is 424.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of Inositol Monophosphatase
Lithium salts, such as 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt, have been studied for their effect on inositol monophosphatase, an enzyme crucial in inositol signaling. Studies demonstrate that lithium inhibits the hydrolysis of myo-inositol 1-phosphate, influencing inositol phosphate metabolism (Allison, Blisner, Holland, Hipps, & Sherman, 1976); (Leech, Baker, Shute, Cohen, & Gani, 1993).
Modulation of Brain Chemistry
Research suggests that lithium salts can modulate brain chemistry, particularly in the context of mood disorders. It is observed that lithium treatment results in increased levels of myo-inositol 1-phosphate in the brain, a factor considered in the treatment of bipolar disorders (Kennedy, Challiss, & Nahorski, 1989); (Harwood, 2005).
Phosphatidylinositol Metabolism
Lithium's interaction with phosphatidylinositol metabolism in brain tissues is another area of interest. It influences the levels of inositol phosphates, which are crucial in neural signaling and could have therapeutic implications (Renshaw, Schnall, & Leigh, 1987); (Sherman, Gish, Honchar, & Munsell, 1986).
Enzyme Activity Assays
This compound has been utilized in developing assays for enzyme activity, specifically for inositol monophosphatase. This has implications in biochemistry and molecular biology research (Gore, Greasley, & Ragan, 1992).
作用機序
Target of Action
The primary target of 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt is phosphatidylinositol-specific phospholipase C . This enzyme plays a crucial role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), both of which are important secondary messengers in cellular signaling pathways .
Mode of Action
This compound acts as a fluorogenic substrate for phosphatidylinositol-specific phospholipase C . When this compound is cleaved by the enzyme, it releases a fluorescent product that can be easily detected and quantified . This allows for the identification of enzyme activity, particularly that of inositol monophosphatase .
Biochemical Pathways
The compound is involved in the intricate metabolic and signaling pathways linked to myo-inositol . Myo-inositol plays a key role in various biological processes, including cell growth, signal transduction, and lipid synthesis . By acting as a substrate for phosphatidylinositol-specific phospholipase C, this compound contributes to the generation of secondary messengers that regulate these pathways .
Pharmacokinetics
It is known that the compound is acrystalline powder that is soluble in water This suggests that it may have good bioavailability
Result of Action
The action of this compound results in the generation of a fluorescent product that can be used to quantify the activity of phosphatidylinositol-specific phospholipase C . This can provide valuable insights into the regulation of myo-inositol-related pathways and the role of these pathways in various biological processes .
Action Environment
It is known that the compound should be stored at2 to 8°C This suggests that temperature may play a role in maintaining its stability and efficacy
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt involves the reaction of 4-Methylumbelliferyl myo-Inositol with Lithium phosphate in the presence of a suitable solvent.", "Starting Materials": [ "4-Methylumbelliferyl myo-Inositol", "Lithium phosphate", "Suitable solvent" ], "Reaction": [ "Dissolve 4-Methylumbelliferyl myo-Inositol in the suitable solvent", "Add Lithium phosphate to the solution", "Stir the mixture at a suitable temperature for a suitable time period", "Filter the resulting mixture to obtain the product, 4-Methylumbelliferyl myo-Inositol 1-Phosphate Lithium Salt" ] } | |
CAS番号 |
244145-22-0 |
分子式 |
C16H18LiO11P |
分子量 |
424.2 g/mol |
IUPAC名 |
lithium;(4-methyl-2-oxochromen-7-yl) [(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C16H19O11P.Li/c1-6-4-10(17)25-9-5-7(2-3-8(6)9)26-28(23,24)27-16-14(21)12(19)11(18)13(20)15(16)22;/h2-5,11-16,18-22H,1H3,(H,23,24);/q;+1/p-1/t11?,12-,13-,14-,15+,16?;/m1./s1 |
InChIキー |
BQRKNWNJVSTCIP-LMDYQBAKSA-M |
異性体SMILES |
[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3[C@@H]([C@@H](C([C@H]([C@@H]3O)O)O)O)O |
SMILES |
[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O |
正規SMILES |
[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O |
同義語 |
1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl hydrogen phosphate) myo-Inositol Monolithium Salt; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


